molecular formula C15H21N3OS B5823591 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide

1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide

Cat. No. B5823591
M. Wt: 291.4 g/mol
InChI Key: CZDAGAIHSXCAOI-UHFFFAOYSA-N
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Description

1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as DAPT, is a potent inhibitor of γ-secretase, an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. DAPT has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide inhibits the γ-secretase enzyme by binding to the active site of the enzyme and preventing the cleavage of APP to produce Aβ peptides. This results in a decrease in Aβ levels in the brain, which is thought to be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects
1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to reduce Aβ levels in the brain and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-tumor effects in various cancer cell lines by inhibiting the Notch signaling pathway. However, 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been reported to have cytotoxic effects at high concentrations, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is a potent and specific inhibitor of the γ-secretase enzyme, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been reported to have cytotoxic effects at high concentrations, which may limit its use in some experiments. In addition, 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is a relatively expensive compound, which may make it difficult for some researchers to obtain.

Future Directions

There are several future directions for the research on 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. One direction is to investigate its potential therapeutic applications in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another direction is to explore the use of 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in combination with other drugs for the treatment of Alzheimer's disease. Finally, further studies are needed to elucidate the mechanisms underlying the cytotoxic effects of 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide and to develop safer and more effective inhibitors of the γ-secretase enzyme.

Synthesis Methods

1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can be synthesized in a few steps starting from 3,5-dimethylaniline. The first step involves the reaction of 3,5-dimethylaniline with carbon disulfide and chloroform in the presence of potassium hydroxide to yield 3,5-dimethylphenyl isothiocyanate. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of triethylamine to give 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide as a white solid with a melting point of 238-240°C.

Scientific Research Applications

1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In vitro studies have shown that 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can inhibit the production of Aβ peptides by blocking the γ-secretase enzyme. In vivo studies have also demonstrated that 1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide can reduce Aβ levels in the brain and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

1-[(3,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-10-7-11(2)9-13(8-10)17-15(20)18-5-3-12(4-6-18)14(16)19/h7-9,12H,3-6H2,1-2H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDAGAIHSXCAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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